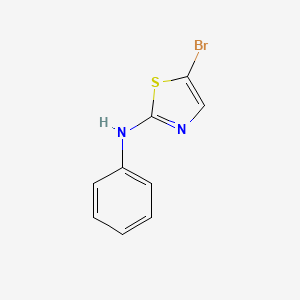

2-Amino-4-bromo-6-methylphenol

Übersicht

Beschreibung

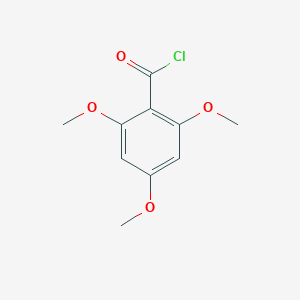

2-Amino-4-bromo-6-methylphenol is a chemical compound with the CAS Number: 343269-52-3 . It has a molecular weight of 202.05 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Amino-4-bromo-6-methylphenol is 1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Amino-4-bromo-6-methylphenol is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicine: Drug Synthesis and Development

2-Amino-4-bromo-6-methylphenol: is utilized in the synthesis of various pharmaceutical compounds. Its bromine atom can be used for further chemical reactions, making it a valuable intermediate in the development of drugs aimed at treating diverse health conditions. For instance, it may be involved in creating molecules with potential antitumor or antibacterial properties .

Agriculture: Pesticide Formulation

In agriculture, this compound could play a role in the synthesis of pesticides. The presence of the amino group allows for the creation of derivatives that may act as effective agents against pests and plant diseases, contributing to crop protection strategies .

Material Science: Polymer Modification

The compound’s functional groups are reactive, which is advantageous in material science for modifying polymers. It can be incorporated into polymer chains to alter their properties, such as increasing resistance to degradation or improving thermal stability .

Environmental Science: Analyte in Pollution Studies

2-Amino-4-bromo-6-methylphenol: may serve as an analyte in environmental studies, particularly in the analysis of soil or water samples for contamination. Its detection and quantification can help assess the environmental impact of industrial activities .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, this compound can be used as a standard in chromatographic methods to calibrate instruments or to develop new analytical techniques for the separation and analysis of complex mixtures .

Biochemistry Research: Enzyme Inhibition Studies

In biochemistry research, derivatives of 2-Amino-4-bromo-6-methylphenol could be explored as enzyme inhibitors. By studying its interaction with various enzymes, researchers can gain insights into enzyme mechanisms and potentially discover new therapeutic approaches .

Industrial Uses: Chemical Manufacturing

On an industrial scale, this compound may be employed in the synthesis of dyes, resins, and other chemicals. Its molecular structure allows for versatile chemical transformations, which is essential in large-scale chemical manufacturing processes .

Synthetic Organic Chemistry: Building Block for Complex Molecules

Finally, in synthetic organic chemistry, 2-Amino-4-bromo-6-methylphenol is a valuable building block for constructing complex organic molecules. Its reactivity enables the formation of various bonds and rings, which is crucial for advancing synthetic methodologies .

Safety and Hazards

Wirkmechanismus

Mode of Action

It has been used as a reactant in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that the compound may interact with its targets through similar mechanisms, leading to changes in their function.

Eigenschaften

IUPAC Name |

2-amino-4-bromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFDRJARZUTLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501013 | |

| Record name | 2-Amino-4-bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-methylphenol | |

CAS RN |

343269-52-3 | |

| Record name | 2-Amino-4-bromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343269-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)